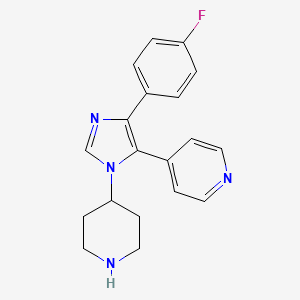

SB-235699

Beschreibung

Eigenschaften

CAS-Nummer |

180869-32-3 |

|---|---|

Molekularformel |

C19H19FN4 |

Molekulargewicht |

322.4 g/mol |

IUPAC-Name |

4-[5-(4-fluorophenyl)-3-piperidin-4-ylimidazol-4-yl]pyridine |

InChI |

InChI=1S/C19H19FN4/c20-16-3-1-14(2-4-16)18-19(15-5-9-21-10-6-15)24(13-23-18)17-7-11-22-12-8-17/h1-6,9-10,13,17,22H,7-8,11-12H2 |

InChI-Schlüssel |

QBACMJFLMUCPNA-UHFFFAOYSA-N |

Kanonische SMILES |

C1CNCCC1N2C=NC(=C2C3=CC=NC=C3)C4=CC=C(C=C4)F |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

4-(4-fluorophenyl)-1-(4-piperidinyl)-5-(4-pyridyl)-imidazole VK 19911 VK-19911 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

SB 202190: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB 202190 is a potent and selective, cell-permeable inhibitor of p38 mitogen-activated protein kinase (MAPK). It has become an invaluable tool in dissecting the intricate roles of the p38 MAPK signaling pathway in a myriad of cellular processes, including inflammation, apoptosis, autophagy, and cell differentiation. This technical guide provides a comprehensive overview of the mechanism of action of SB 202190, detailing its biochemical properties, kinase selectivity, and its effects in various experimental systems. Detailed experimental protocols and visual representations of the signaling pathways are provided to facilitate its application in research and drug development.

Core Mechanism of Action

SB 202190 exerts its inhibitory effect by acting as an ATP-competitive inhibitor of p38 MAPK.[1] It specifically targets the p38α (MAPK14) and p38β (MAPK11) isoforms.[2] By binding to the ATP pocket of the kinase, SB 202190 prevents the phosphorylation of downstream substrates, thereby blocking the propagation of the signaling cascade.[1] This targeted inhibition allows for the precise investigation of p38 MAPK-mediated cellular events.

Quantitative Data Summary

The potency and selectivity of SB 202190 have been quantitatively characterized through various biochemical assays. The following tables summarize the key inhibitory constants.

| Target | Parameter | Value | Reference |

| p38α (SAPK2a/MAPK14) | IC50 | 50 nM | [2] |

| p38β (SAPK2B/MAPK11) | IC50 | 100 nM | [2] |

| recombinant human p38 | Kd | 38 nM | [3] |

Table 1: Potency of SB 202190 against p38 MAPK Isoforms. IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Kd (dissociation constant) indicates the binding affinity of the inhibitor to its target.

While highly selective for p38α and p38β, SB 202190 has been reported to have off-target effects on a limited number of other kinases, particularly at higher concentrations.

| Off-Target Kinase | Parameter | Value | Reference |

| Casein Kinase 1 (CK1) | IC50 | 0.6 µM | [4] |

| GAK | - | - | [5] |

| GSK3 | - | - | [5] |

| RIP2 | - | - | [5] |

Table 2: Known Off-Target Effects of SB 202190. It is crucial for researchers to consider these off-target effects when interpreting experimental results.

Signaling Pathways

SB 202190 primarily modulates the canonical p38 MAPK signaling pathway. This pathway is a critical regulator of cellular responses to stress, inflammatory cytokines, and other extracellular stimuli.

Caption: Canonical p38 MAPK Signaling Pathway and the inhibitory action of SB 202190.

Recent studies have also revealed that SB 202190 can induce autophagy, a cellular process for degrading and recycling cellular components. This effect may be independent of its p38 MAPK inhibitory activity and linked to off-target effects.[5][6]

Caption: Proposed mechanism of SB 202190-induced autophagy, potentially via off-target effects.

Experimental Protocols

The following are detailed methodologies for key experiments frequently employed to study the effects of SB 202190.

In Vitro Kinase Assay

This assay quantifies the direct inhibitory effect of SB 202190 on p38 MAPK activity.

Materials:

-

Recombinant active p38α or p38β enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

SB 202190

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5, 0.1 mM EGTA, 10 mM Magnesium Acetate)

-

Phosphocellulose paper (P81)

-

50 mM phosphoric acid

-

Scintillation counter

Protocol:

-

Prepare a reaction mixture containing the kinase, substrate, and varying concentrations of SB 202190 in the kinase reaction buffer.

-

Initiate the reaction by adding MgATP (containing the radiolabeled ATP).[7]

-

Incubate the reaction at 30°C for 10-40 minutes.[7]

-

Terminate the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.[7]

-

Wash the phosphocellulose paper extensively with 50 mM phosphoric acid to remove unincorporated radiolabeled ATP.[7]

-

Measure the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of SB 202190 and determine the IC50 value.

Caption: Workflow for a typical in vitro kinase assay to determine the potency of SB 202190.

Cell-Based Assays

This assay assesses the ability of SB 202190 to inhibit the phosphorylation of p38 MAPK in a cellular context.

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

SB 202190

-

Stimulus (e.g., Anisomycin, LPS, TNF-α)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

Nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-p38, anti-total-p38, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells and grow to the desired confluency.

-

Pre-treat cells with varying concentrations of SB 202190 for 1-2 hours.

-

Stimulate the cells with an appropriate agonist for a defined period (e.g., 30 minutes with Anisomycin).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phospho-p38 signal to total p38 and a loading control.

These assays are used to determine the effect of SB 202190 on cell survival and programmed cell death.

-

Metabolic Activity Assay (e.g., WST-1): Measures the metabolic activity of viable cells.[8]

-

DNA Fragmentation ELISA: Quantifies the hallmark of late-stage apoptosis.[8]

-

Flow Cytometry for Cell Cycle Analysis: Determines the distribution of cells in different phases of the cell cycle.[8]

In Vivo Animal Studies

In vivo studies are crucial for evaluating the efficacy and physiological effects of SB 202190 in a whole-organism context.

Example Protocol (Mouse Model of Endotoxemia):

-

Animals: C57BL/6 mice.

-

Treatment: Intraperitoneal (i.p.) injection of SB 202190 (e.g., 2 mg/kg).[9]

-

Induction of Endotoxemia: I.p. injection of Lipopolysaccharide (LPS) (e.g., 10 mg/kg) 30 minutes after SB 202190 administration.[9]

-

Endpoints: Survival rate, measurement of serum cytokine levels (e.g., TNF-α), and assessment of organ function.[9]

Example Protocol (Rat Model of Ischemia-Reperfusion):

-

Animals: Sprague-Dawley rats.

-

Treatment: Intravenous or intraperitoneal injection of SB 202190. A study used a conjugate of SB 202190 administered at 32 mg/kg (equivalent to 752 µg/kg of free SB 202190).[9]

-

Ischemia-Reperfusion Injury Model: Surgical induction of ischemia for a defined period, followed by reperfusion.

-

Endpoints: Measurement of infarct size, assessment of tissue damage, and analysis of inflammatory markers.

Conclusion

SB 202190 is a powerful and selective research tool for investigating the multifaceted roles of the p38 MAPK signaling pathway. Its well-characterized mechanism of action, coupled with its efficacy in both in vitro and in vivo models, makes it an indispensable compound for researchers in various fields, including inflammation, oncology, and neurobiology. A thorough understanding of its potency, selectivity, and potential off-target effects, as detailed in this guide, is paramount for the design of rigorous experiments and the accurate interpretation of their outcomes.

References

- 1. stemcell.com [stemcell.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. A stress response p38 MAP kinase inhibitor SB202190 promoted TFEB/TFE3-dependent autophagy and lysosomal biogenesis independent of p38 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SB202190-Induced Cell Type-Specific Vacuole Formation and Defective Autophagy Do Not Depend on p38 MAP Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. SB202190 inhibits endothelial cell apoptosis via induction of autophagy and heme oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SB 202190 | FHPI | p38 MAPK inhibitor | TargetMol [targetmol.com]

SB 202190: A Technical Guide for Researchers

An In-depth Examination of the Selective p38 MAPK Inhibitor in Preclinical Research

SB 202190 is a potent, cell-permeable, and highly selective inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2][3] As a member of the pyridinyl imidazole (B134444) class of compounds, it serves as a critical tool for elucidating the complex roles of the p38 signaling pathway in a multitude of cellular processes.[4][5] Its primary utility lies in its ability to dissect cellular responses to stress, inflammation, and differentiation cues, making it an invaluable reagent in fields ranging from stem cell biology and oncology to neuroscience and immunology.

This guide provides a comprehensive overview of SB 202190, its mechanism of action, core research applications, and detailed experimental protocols for its use in a laboratory setting.

Core Mechanism of Action

SB 202190 exerts its inhibitory effect by functioning as an ATP-competitive inhibitor.[5] It binds directly within the ATP pocket of active p38 MAP kinase, preventing the phosphorylation of downstream substrates and effectively blocking signal transduction.[1][2][4][6] The inhibitor demonstrates high selectivity for the p38α (MAPK14) and p38β (MAPK11) isoforms, with significantly less activity against other kinases, which minimizes off-target effects and ensures precise interrogation of the p38 pathway.[1][2][3][7]

Quantitative Data Summary

The following tables summarize the key biochemical and cellular activity metrics for SB 202190, providing a reference for experimental design.

Table 1: Biochemical and Physicochemical Properties

| Parameter | Value | Notes | Source |

| Chemical Formula | C₂₀H₁₄FN₃O | [1][2][3] | |

| Molecular Weight | 331.35 Da | [2] | |

| CAS Number | 152121-30-7 | [1][2] | |

| Purity | ≥98% | Varies by supplier; typically >99% | [1][2][3] |

| Solubility | Soluble to 100 mM in DMSO | Insoluble in water | [2][3][7] |

Table 2: Inhibitory Activity and Binding Affinity

| Parameter | Value | Target | Source |

| IC₅₀ | 50 nM | p38α (SAPK2a) | [1][3][4][6][8] |

| IC₅₀ | 100 nM | p38β (SAPK2b) | [1][3][4][6][8] |

| Kd | 38 nM | Recombinant human p38 | [2][4][6] |

Table 3: Effective Concentrations in Cellular Assays

| Application | Cell Type | Concentration Range | Source |

| General Pretreatment | Various | 5 - 20 µM | [5] |

| Anti-proliferative | Mouse Medulloblastoma | EC₅₀: 3.0 µM | [6] |

| Anti-proliferative | Mouse Astrocyte | EC₅₀: 64.8 µM | [6] |

| Neuroprotection | R28 Retinal Cells | 25 µM | [9] |

| Anti-inflammatory | Human Tenon Fibroblasts | 5 - 50 µM | [10] |

| HO-1 Induction | HUVEC | 0.1 - 10 µM | [10] |

Signaling Pathway Visualization

The p38 MAPK pathway is a key signaling cascade activated by environmental stress and inflammatory cytokines.[11][12] It plays a central role in regulating apoptosis, inflammation, and cell differentiation.[11][13]

Core Research Applications

SB 202190 is utilized across numerous research domains to probe the function of the p38 pathway.

-

Stem Cell and Organoid Research : The inhibitor is instrumental in directing cell fate and maintaining stemness. It has been shown to induce cardiomyocyte differentiation from human embryonic stem cells[1], promote the stability of naive human pluripotent stem cells[2], and improve the self-renewal of neural stem cells.[1][2] Furthermore, it is a common component in media for the long-term culture of various organoids, including those derived from the lung, colon, and prostate.[2][3]

-

Cancer Biology : SB 202190 is widely used to investigate cancer cell proliferation, survival, and death. It exhibits anti-cancer properties by inducing apoptosis and autophagy.[3][6][8] Recent studies also highlight its utility in suppressing erastin-dependent ferroptosis, a form of iron-dependent programmed cell death.[8][9] It is also used in advanced 3D co-culture models to study the tumor microenvironment.[7]

-

Inflammation and Immunology : By blocking p38, SB 202190 effectively reduces the production of pro-inflammatory cytokines like TNF-α and IL-6.[11] This makes it a key tool for studying inflammatory diseases and the cellular response to pathogens, such as in models of endotoxin-induced sepsis.[8]

-

Neuroscience : The p38 pathway is implicated in neuronal apoptosis and synaptic plasticity. Research has shown that SB 202190 can exert neuroprotective effects, protecting against hippocampal apoptosis and rescuing memory deficits in preclinical models.[4][6]

Experimental Protocols

Adherence to proper preparation and handling protocols is crucial for obtaining reliable and reproducible results with SB 202190.

1. Reconstitution and Storage

-

Reconstitution : SB 202190 is typically supplied as a lyophilized powder. To prepare a high-concentration stock solution (e.g., 10 mM), reconstitute the powder in sterile, high-purity DMSO.[5] For example, to make a 10 mM stock from 5 mg of powder (MW: 331.35), add 1.51 mL of DMSO.[5] Gentle warming (37°C) or vortexing may be required to ensure complete dissolution.[4]

-

Storage :

-

Lyophilized Powder : Store at -20°C, desiccated and protected from light. The compound is stable for at least 24 months under these conditions.[5]

-

Stock Solution : Aliquot the reconstituted stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. Use the solution within 3 months to prevent loss of potency.[5]

-

2. In Vitro Cell Treatment Protocol (General)

This protocol provides a general guideline for treating adherent cells in culture. Concentrations and incubation times must be optimized for each cell type and experimental endpoint.

-

Materials :

-

Cultured cells seeded in appropriate plates (e.g., 6-well or 96-well).

-

Complete cell culture medium.

-

SB 202190 stock solution (e.g., 10 mM in DMSO).

-

Vehicle control (DMSO).

-

Stimulus (e.g., LPS, anisomycin, TNF-α), if applicable.

-

-

Procedure :

-

Seed cells and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Prepare working solutions of SB 202190 by diluting the stock solution in complete culture medium to the final desired concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM). Prepare a vehicle control using the same final concentration of DMSO.

-

Remove the existing medium from the cells and replace it with the medium containing SB 202190 or the vehicle control.

-

Pre-incubate the cells with the inhibitor for a period of 1-2 hours.[5] This allows for sufficient cell permeability and target engagement before stimulation.

-

If the experiment involves a stimulus, add the stimulating agent directly to the medium containing the inhibitor and incubate for the desired duration (e.g., 30 minutes for kinase phosphorylation analysis, 6-24 hours for gene expression analysis).

-

After incubation, proceed with downstream analysis, such as cell lysis for Western blotting, RNA extraction for qPCR, or cell viability assays (e.g., MTT).

-

3. In Vivo Administration Protocol (Reference)

In vivo studies require careful formulation and adherence to institutional animal care guidelines. The following is a reference formulation.

-

Formulation : SB 202190 is insoluble in aqueous solutions. A common formulation for intraperitoneal (i.p.) injection in mice involves dissolving the compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[10] Another option is 20% hydroxypropyl-β-cyclodextrin with 5% DMSO.[10]

-

Administration : The solution is typically administered via i.p. injection at doses ranging from 2-5 mg/kg.[10] The inhibitor is often given as a pretreatment 30-60 minutes before the administration of an inflammatory challenge (e.g., LPS).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effect of SB 202190 on a stimulus-induced cellular response.

References

- 1. stemcell.com [stemcell.com]

- 2. rndsystems.com [rndsystems.com]

- 3. SB 202190, cell-permeable p38 MAPK inhibitor (CAS 152121-30-7) | Abcam [abcam.com]

- 4. apexbt.com [apexbt.com]

- 5. SB202190 | Cell Signaling Technology [cellsignal.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. erk12.com [erk12.com]

- 8. selleckchem.com [selleckchem.com]

- 9. p38 MAPK inhibitor SB202190 suppresses ferroptosis in the glutamate-induced retinal excitotoxicity glaucoma model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SB 202190 | FHPI | p38 MAPK inhibitor | TargetMol [targetmol.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

SB 202190: A Technical Guide to p38α and p38β Selectivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core selectivity profile of SB 202190, a potent and cell-permeable pyridinyl imidazole (B134444) inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK). The document provides a comprehensive overview of its inhibitory action on p38α and p38β isoforms, details off-target activities, outlines a detailed experimental protocol for assessing its potency, and visualizes the relevant signaling pathways and experimental workflows.

Quantitative Inhibition Profile

SB 202190 is a highly selective inhibitor targeting the p38α and p38β isoforms of the p38 MAPK family. Its primary mechanism of action is as an ATP-competitive inhibitor, binding to the ATP pocket of the active kinase.[1][2] This section summarizes the key quantitative data regarding its potency and selectivity.

Table 1: Potency of SB 202190 against p38 Isoforms

| Target Isoform | IC50 (nM) | Kd (nM) | Notes |

| p38α (SAPK2a/MAPK14) | 50[3] | 38[1] | The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) indicate high potency against the p38α isoform. |

| p38β (SAPK2b/MAPK11) | 100[3] | Not Reported | SB 202190 exhibits a two-fold lower potency for p38β compared to p38α. |

| p38γ (SAPK3/MAPK12) | Not significantly inhibited | Not Reported | Studies indicate that SB 202190 does not significantly inhibit the p38γ isoform. |

| p38δ (SAPK4/MAPK13) | Not significantly inhibited | Not Reported | Similar to p38γ, the p38δ isoform is not a primary target of SB 202190. |

Table 2: Off-Target Kinase Selectivity Profile of SB 202190

While highly selective for p38α and p38β, at higher concentrations, SB 202190 can exhibit inhibitory activity against other kinases. The following table presents data on some of these off-target interactions.

| Off-Target Kinase | % Activity Remaining @ 0.5µM | % Activity Remaining @ 1µM | % Activity Remaining @ 10µM |

| Casein kinase 1 delta (CK1δ) | 16.8 | 7.0 | -1.0 |

| Mixed lineage kinase 3 (MLK3) | 25.2 | Not Reported | Not Reported |

| Raf-1 proto-oncogene (c-RAF) | 25.8 | 14.0 | 1.0 |

| A-Raf proto-oncogene (ARAF) | 31.1 | Not Reported | Not Reported |

| Casein kinase 1 epsilon (CK1ε) | 32.7 | Not Reported | Not Reported |

| Mixed lineage kinase 2 (MLK2) | 32.8 | Not Reported | Not Reported |

Data sourced from IUPHAR/BPS Guide to PHARMACOLOGY kinase screen.

Experimental Protocols

This section provides a detailed methodology for determining the IC50 value of SB 202190 against p38α and p38β in a non-radioactive in vitro kinase assay. This protocol is based on the detection of phosphorylated substrate via Western blotting.

In Vitro p38 MAPK Kinase Assay for IC50 Determination

Objective: To determine the concentration of SB 202190 required to inhibit 50% of p38α or p38β kinase activity in a cell-free system.

Materials:

-

Recombinant active p38α and p38β enzymes

-

ATF-2 (Activating Transcription Factor 2) as substrate

-

SB 202190

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA)

-

ATP (Adenosine Triphosphate)

-

DMSO (Dimethyl Sulfoxide)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibody: Rabbit anti-phospho-ATF-2 (Thr71)

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

-

96-well plates

-

Incubator

-

Western blot apparatus and imaging system

Procedure:

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of SB 202190 in DMSO.

-

Create a series of dilutions of SB 202190 in Kinase Assay Buffer to achieve final assay concentrations ranging from 0.1 nM to 10 µM. Include a DMSO-only control.

-

Prepare a working solution of recombinant p38α or p38β enzyme in Kinase Assay Buffer. The optimal concentration should be determined empirically.

-

Prepare a substrate solution containing ATF-2 in Kinase Assay Buffer.

-

Prepare a 10X ATP solution in water.

-

-

Kinase Reaction:

-

In a 96-well plate, add 5 µL of the diluted SB 202190 or DMSO control to each well.

-

Add 10 µL of the p38 enzyme solution to each well and pre-incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 10 µL of a pre-mixed solution of ATF-2 and ATP (final concentration typically 50-100 µM) to each well.

-

Incubate the plate at 30°C for 30-60 minutes.

-

-

Termination of Reaction and Sample Preparation:

-

Stop the reaction by adding 25 µL of 2X SDS-PAGE loading buffer to each well.

-

Heat the samples at 95°C for 5 minutes.

-

-

Western Blotting:

-

Load 20 µL of each sample onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (anti-phospho-ATF-2) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensity for phosphorylated ATF-2 for each SB 202190 concentration.

-

Normalize the data to the DMSO control (representing 100% kinase activity).

-

Plot the percentage of kinase activity against the logarithm of the SB 202190 concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Visualizations

The following diagrams illustrate the p38 MAPK signaling pathway and a typical experimental workflow for determining kinase inhibitor potency.

Caption: p38 MAPK signaling pathway and the inhibitory action of SB 202190.

Caption: Experimental workflow for determining the IC50 of a kinase inhibitor.

References

The Biological Effects of p38 MAPK Inhibition by SB 202190: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB 202190 is a potent, cell-permeable, and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a critical signaling node in cellular responses to stress and inflammation. This technical guide provides a comprehensive overview of the biological consequences of p38 MAPK inhibition by SB 202190. It details the inhibitor's mechanism of action, its effects on various cellular processes, and provides structured quantitative data and experimental protocols for researchers in the field. This document is intended to serve as a valuable resource for scientists and professionals involved in drug discovery and development, particularly in the areas of inflammation, oncology, and neurodegenerative diseases.

Introduction to p38 MAPK and the Inhibitor SB 202190

The p38 MAPK signaling pathway is a highly conserved cascade that plays a pivotal role in regulating a wide array of cellular functions, including inflammation, apoptosis, cell cycle progression, and cellular differentiation.[1] This pathway is activated by a variety of extracellular stimuli, such as cytokines, growth factors, and environmental stressors.[2] Of the four known p38 MAPK isoforms (α, β, γ, and δ), p38α and p38β are the most extensively studied and are the primary targets of the pyridinyl imidazole (B134444) class of inhibitors, which includes SB 202190.

SB 202190, chemically known as 4-(4-Fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)imidazole, is a highly selective and potent inhibitor of p38α and p38β isoforms. It functions as an ATP-competitive inhibitor, binding to the ATP pocket of the active kinase. This targeted inhibition allows for the specific interrogation of p38 MAPK-dependent cellular processes.

Mechanism of Action of SB 202190

SB 202190 exerts its inhibitory effect by competing with ATP for binding to the catalytic site of p38α and p38β kinases.[3] This prevents the phosphorylation of downstream substrates, thereby blocking the propagation of the signaling cascade. The high selectivity of SB 202190 for p38α and p38β over other kinases, such as ERK and JNK, makes it a valuable tool for dissecting the specific roles of the p38 MAPK pathway.[1]

Quantitative Data on SB 202190 Activity

The following tables summarize the quantitative data regarding the inhibitory potency of SB 202190 and its effects on various cellular parameters.

Table 1: Inhibitory Potency of SB 202190 against p38 MAPK Isoforms

| Target | IC50 | Kd | Reference(s) |

| p38α (SAPK2a) | 50 nM | 38 nM | [2] |

| p38β (SAPK2b/p38β2) | 100 nM | - | [2] |

| p38β | 350 nM | 16 nM | [1] |

Table 2: Effects of SB 202190 on Cellular Processes

| Cell Line/Model | Biological Effect | Concentration | Quantitative Effect | Reference(s) |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Inhibition of Apoptosis | 10 µM | 45% decrease in basal apoptosis | [4] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Increased Metabolic Activity | 5-10 µM | 1.4 to 1.5-fold increase | [4] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Induction of HO-1 Protein Expression | 10 µM (24h) | 4.8-fold increase | [4] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Induction of HO-1 Protein Expression | 10 µM (48h) | 10-fold increase | [4] |

| MDA-MB-231 (Human Breast Cancer) | Cytotoxicity (IC50) | 46.6 µM | - | [5] |

| RKO, CACO2, SW480 (Colorectal Cancer) | Growth Attenuation | 0-10 µM | Dose and time-dependent | [2] |

| RAW264.7 (Mouse Macrophages) | Inhibition of LPS-induced NO production | 16 µM (IC50) | - | [2] |

| Jurkat and HeLa Cells | Induction of Apoptosis | ~50 µM | - | [6] |

Biological Effects of p38 MAPK Inhibition by SB 202190

Regulation of Inflammatory Responses

A primary and well-documented role of the p38 MAPK pathway is the regulation of inflammatory cytokine production. Inhibition of p38 MAPK by SB 202190 has been shown to significantly reduce the expression and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[7][8] This effect is largely mediated through the post-transcriptional regulation of cytokine mRNA stability.

Modulation of Apoptosis

The role of p38 MAPK in apoptosis is complex and context-dependent. SB 202190 has been reported to induce apoptosis in some cell types, such as Jurkat and HeLa cells, through the activation of caspases.[6] Conversely, in other contexts, such as in human umbilical vein endothelial cells, SB 202190 can inhibit apoptosis.[4] This dual functionality highlights the intricate role of p38 MAPK in cell fate decisions.

Influence on Cell Cycle and Proliferation

p38 MAPK signaling is also involved in the regulation of the cell cycle. Inhibition by SB 202190 can lead to cell cycle arrest, often at the G0/G1 phase, thereby diminishing cell proliferation rates in certain cell types.[4] However, in some cancer cell lines, the effects on proliferation can be more complex, with high concentrations of SB 202190 preventing proliferation while lower doses may have a slight growth-promoting effect.[5]

Induction of Autophagy

Recent studies have revealed a role for SB 202190 in the induction of autophagy, a cellular process of self-digestion that is critical for cellular homeostasis.[2][4] In some cell lines, SB 202190 treatment leads to the formation of autophagic vacuoles and an increase in the expression of autophagy-related genes.[3] However, it is important to note that some studies suggest this effect may be, in part, independent of p38 inhibition and could be an off-target effect of the compound.[9][10]

Signaling Pathways and Experimental Workflows

p38 MAPK Signaling Pathway

The following diagram illustrates the canonical p38 MAPK signaling cascade and indicates the point of inhibition by SB 202190.

Caption: p38 MAPK signaling pathway and SB 202190 inhibition.

Experimental Workflow for Assessing SB 202190 Effects

The following diagram outlines a typical experimental workflow for investigating the biological effects of SB 202190 in a cell-based assay.

Caption: A typical experimental workflow for studying SB 202190.

Logical Relationship of SB 202190 Inhibition

This diagram illustrates the logical flow from the presence of SB 202190 to the observed biological outcomes.

Caption: Logical flow of SB 202190's inhibitory action.

Detailed Experimental Protocols

In Vitro p38 MAPK Kinase Assay

This protocol is adapted from standard kinase assay procedures and can be used to determine the IC50 of SB 202190.[6][11]

Materials:

-

Recombinant active p38α or p38β kinase

-

Myelin Basic Protein (MBP) or ATF2 as substrate

-

SB 202190

-

Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA)

-

[γ-33P]ATP or [γ-32P]ATP

-

Phosphocellulose paper or filter mats

-

50 mM phosphoric acid

-

Scintillation counter or phosphorimager

Procedure:

-

Prepare serial dilutions of SB 202190 in DMSO.

-

In a microcentrifuge tube or 96-well plate, combine the kinase assay buffer, recombinant p38 kinase, and the substrate.

-

Add the desired concentration of SB 202190 or DMSO (vehicle control) to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-33P]ATP or [γ-32P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-40 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper or a filter mat and immediately immersing it in 50 mM phosphoric acid.

-

Wash the paper/mat four times with 50 mM phosphoric acid to remove unincorporated ATP.

-

Dry the paper/mat and measure the incorporated radioactivity using a scintillation counter or phosphorimager.

-

Calculate the percentage of inhibition for each concentration of SB 202190 and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol is a common method to assess the effect of SB 202190 on cell proliferation and cytotoxicity.[12]

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

SB 202190

-

DMSO (vehicle control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of SB 202190 (and a DMSO vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).[12]

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Measurement of Cytokine Production (ELISA)

This protocol outlines the measurement of secreted cytokines in the cell culture supernatant following treatment with SB 202190.[13]

Materials:

-

Cells capable of producing the cytokine of interest (e.g., macrophages, PBMCs)

-

Cell culture plates

-

SB 202190

-

Stimulating agent (e.g., LPS)

-

Commercially available ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)

-

Microplate reader

Procedure:

-

Plate the cells in a culture plate and allow them to acclimate.

-

Pre-treat the cells with various concentrations of SB 202190 or DMSO for a specified time (e.g., 1 hour).

-

Stimulate the cells with an appropriate agent (e.g., LPS) to induce cytokine production.

-

Incubate for a period sufficient to allow for cytokine secretion (e.g., 4-24 hours).

-

Collect the cell culture supernatant.

-

Perform the ELISA according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding the collected supernatants and standards.

-

Incubating and washing.

-

Adding a detection antibody.

-

Incubating and washing.

-

Adding a substrate to produce a colorimetric signal.

-

-

Measure the absorbance using a microplate reader.

-

Calculate the concentration of the cytokine in each sample based on the standard curve.

Conclusion

SB 202190 is a powerful and selective research tool for investigating the multifaceted roles of the p38 MAPK signaling pathway. Its ability to potently inhibit p38α and p38β allows for the detailed study of its involvement in inflammation, apoptosis, cell cycle regulation, and autophagy. This technical guide provides a consolidated resource of quantitative data, signaling pathway diagrams, and experimental protocols to aid researchers in designing and interpreting experiments utilizing this important inhibitor. A thorough understanding of the biological effects of SB 202190 is crucial for advancing our knowledge of p38 MAPK-mediated cellular processes and for the development of novel therapeutic strategies targeting this key signaling pathway.

References

- 1. ≥98% (HPLC), solid, p38 MAP kinase inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A stress response p38 MAP kinase inhibitor SB202190 promoted TFEB/TFE3-dependent autophagy and lysosomal biogenesis independent of p38 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SB202190 inhibits endothelial cell apoptosis via induction of autophagy and heme oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Effects of SB202190 on expression levels of IL-6 and NF-κB in flap ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of SB202190 on expression levels of IL-6 and NF-κB in flap ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SB202190-induced cell type-specific vacuole formation and defective autophagy do not depend on p38 MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A stress response p38 MAP kinase inhibitor SB202190 promoted TFEB/TFE3-dependent autophagy and lysosomal biogenesis independent of p38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. SB 202190 (FHPI) | p38 MAPK inhibitor | TargetMol [targetmol.com]

- 12. tpca-1.com [tpca-1.com]

- 13. dovepress.com [dovepress.com]

SB202190's Dichotomous Role in Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB202190 is a potent, cell-permeable pyridinyl imidazole (B134444) compound widely recognized as a selective inhibitor of p38 mitogen-activated protein kinase (MAPK) isoforms α and β.[1][2] It competitively binds to the ATP pocket of these kinases, making it an invaluable tool for dissecting the intricate roles of the p38 MAPK signaling pathway in various cellular processes.[2][3] While initially developed as a cytokine biosynthesis inhibitor, its application has expanded significantly, particularly in the study of inflammation, cell cycle regulation, and apoptosis.[4] This guide provides an in-depth exploration of the complex and often contradictory role of SB202190 in the induction and inhibition of apoptosis, supported by quantitative data, detailed experimental protocols, and visualized signaling pathways.

Core Mechanism of Action: p38 MAPK Inhibition

SB202190 exhibits high selectivity for the p38α and p38β isoforms of MAPK.[1][2][5] The p38 MAPK pathway is a critical signaling cascade that responds to extracellular stimuli and cellular stress, regulating a wide array of cellular functions including proliferation, differentiation, and apoptosis.[6][7] The function of SB202190 is context-dependent, and its effects on apoptosis are particularly nuanced, capable of either promoting or preventing cell death depending on the specific cellular environment and the balance between different p38 isoforms.[1][5]

The Pro-Apoptotic Face of SB202190

In several cancer cell lines, SB202190 has been demonstrated to be a direct inducer of apoptosis.[1][5] This pro-apoptotic activity is primarily mediated through the activation of the caspase cascade, a family of cysteine proteases that are central executioners of apoptosis.[5][8]

Signaling Pathway: Caspase Activation

Studies in Jurkat and HeLa cells have shown that SB202190 treatment is sufficient to trigger cell death characterized by classic apoptotic features like nuclear condensation and DNA fragmentation.[5] The underlying mechanism involves the stimulation of CPP32-like caspases (caspase-3).[1][5] This apoptotic effect can be completely abrogated by the use of caspase inhibitors, such as z-VAD-FMK, and by the overexpression of the anti-apoptotic protein Bcl-2.[5] This indicates that SB202190-induced apoptosis proceeds through the canonical caspase-dependent pathway, which is regulated by the Bcl-2 family of proteins.[5][9]

Furthermore, the specific isoforms of p38 MAPK appear to have opposing roles in this process. While inhibition of p38β by SB202190 is linked to the induction of apoptosis, the expression of p38α has been observed to mildly promote cell death.[1][5] Conversely, the expression of p38β can attenuate the apoptotic effects of SB202190.[1][5] This suggests a delicate balance between p38α and p38β in regulating cell fate.

The Anti-Apoptotic (Cytoprotective) Role of SB202190

In stark contrast to its effects on some cancer cells, SB202190 exhibits a protective, anti-apoptotic role in other cell types, most notably in human umbilical vein endothelial cells (HUVECs).[4] This cytoprotective effect is not directly linked to caspase inhibition but rather to the induction of two key cellular processes: autophagy and the expression of heme oxygenase-1 (HO-1).[4][10]

Signaling Pathway: Autophagy-Dependent HO-1 Induction

In HUVECs, treatment with SB202190 leads to a decrease in basal apoptosis.[4] Mechanistically, SB202190 initiates an autophagic response, a cellular process for degrading and recycling cellular components.[4][10] This induction of autophagy is a critical upstream event that subsequently leads to the increased expression of the cytoprotective enzyme HO-1.[4] The upregulation of HO-1 is ultimately responsible for the observed inhibition of apoptosis.[4]

This pathway can be dissected experimentally. The anti-apoptotic effect of SB202190 is reversed by inhibiting HO-1 activity (using tin protoporphyrin IX) or by knocking down HO-1 expression with siRNA.[4] Conversely, inhibiting autophagy at a late stage (using bafilomycin A1) prevents the SB202190-induced expression of HO-1 and reverses its anti-apoptotic effects.[4][10] This solidifies the sequential relationship where SB202190 triggers autophagy, which in turn upregulates HO-1 to suppress apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on SB202190's effects on apoptosis and related cellular processes.

| Parameter | Value | Assay Context | Reference |

| IC50 for p38α | 50 nM | Cell-free kinase assay | [1][2] |

| IC50 for p38β | 100 nM | Cell-free kinase assay | [1][2] |

| Kd for p38 | 38 nM | Recombinant human p38 | [11] |

| IC50 for MDA-MB-231 cell growth | 46.6 µM | Cell viability assay | [7] |

Table 1: Inhibitory Concentrations of SB202190

| Treatment | Effect | Fold/Percent Change | Cell Line | Reference |

| 5 µM SB202190 (24h) | Increase in Metabolic Activity | 1.4-fold | HUVEC | [4] |

| 10 µM SB202190 (24h) | Increase in Metabolic Activity | 1.5-fold | HUVEC | [4] |

| 10 µM SB202190 (24h) | Decrease in Apoptotic Cells | 45% reduction (from 9.02% to 5.00%) | HUVEC | [4] |

| 10 µM SB202190 (24h) | Increase in LC3A/B-II Protein | 2.1-fold | HUVEC | [4] |

| 10 µM SB202190 (72h) | Increased Apoptotic Cell Death | Elevated | RKO, CACO2, SW480 | [11] |

Table 2: Functional Effects of SB202190 in Cell-Based Assays

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to investigate the role of SB202190 in apoptosis.

Cell Culture and SB202190 Treatment

-

Cell Maintenance: Culture cells (e.g., HUVEC, Jurkat, HeLa) in their recommended growth medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.

-

Stock Solution Preparation: Prepare a stock solution of SB202190 (e.g., 10 mM) in DMSO.[2][3] Store aliquots at -20°C to avoid repeated freeze-thaw cycles.[2][3]

-

Treatment: When cells reach 70-80% confluency, replace the medium with fresh medium containing the desired final concentration of SB202190 (typically 1-20 µM).[2][3] Include a vehicle control with an equivalent concentration of DMSO.

-

Incubation: Incubate cells for the specified duration (e.g., 6, 24, 48, or 72 hours) depending on the experimental endpoint.[2][4]

Western Blotting for Protein Expression Analysis

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[4]

-

SDS-PAGE: Separate equal amounts of protein (e.g., 50 µg) on a 10-12% SDS-polyacrylamide gel.[4]

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose membrane.[4]

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[4]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., HO-1, LC3A/B, cleaved caspase-3, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system and quantify band densities using imaging software.[4]

Flow Cytometry for Apoptosis and Cell Cycle Analysis

-

Cell Harvesting: Following treatment, collect both adherent and floating cells.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Analysis: Analyze the stained cells using a flow cytometer. The subG1 peak in the DNA histogram represents the apoptotic cell population.[4] Cell cycle distribution (G0/G1, S, G2/M phases) can be analyzed using appropriate software.[4]

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

-

Cell Preparation: Grow and treat cells on glass coverslips.

-

Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with a solution containing Triton X-100.

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains TdT and fluorescently labeled dUTP, according to the manufacturer's protocol.[8][12]

-

Visualization: Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in their nuclei.[12]

-

Quantification: Calculate the percentage of TUNEL-positive cells to quantify apoptosis.[12]

Conclusion

SB202190 is a multifaceted tool whose impact on apoptosis is not monolithic. Its ability to act as a pro-apoptotic agent in cancer cells by activating caspases, while simultaneously serving as a cytoprotective, anti-apoptotic factor in endothelial cells through the autophagy-HO-1 axis, highlights the profound context-dependency of the p38 MAPK pathway. For researchers and drug development professionals, this duality underscores the importance of carefully considering the specific cellular and molecular environment when investigating p38 MAPK signaling and developing targeted therapies. A thorough understanding of these opposing mechanisms, supported by robust experimental validation, is essential for leveraging SB202190 to its full potential in elucidating the complex regulation of cell death.

References

- 1. selleckchem.com [selleckchem.com]

- 2. tpca-1.com [tpca-1.com]

- 3. SB202190 | Cell Signaling Technology [cellsignal.com]

- 4. SB202190 inhibits endothelial cell apoptosis via induction of autophagy and heme oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Induction of apoptosis by SB202190 through inhibition of p38beta mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A selective inhibitor of p38 MAP kinase, SB202190, induced apoptotic cell death of a lipopolysaccharide-treated macrophage-like cell line, J774.1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 10. oncotarget.com [oncotarget.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. dovepress.com [dovepress.com]

An In-depth Technical Guide to SB 202190-Induced Autophagy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms and experimental methodologies related to autophagy induced by SB 202190. It is designed to equip researchers, scientists, and drug development professionals with the detailed information necessary to study and understand this phenomenon.

Core Mechanism of SB 202190-Induced Autophagy

SB 202190, a well-known inhibitor of p38 mitogen-activated protein kinase (MAPK), has been demonstrated to induce autophagy. However, this induction is independent of its p38 MAPK inhibitory activity.[1][2][3][4][5] The primary mechanism involves the activation of the master transcriptional regulators of autophagy and lysosomal biogenesis, Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3).[1][3]

The signaling cascade is initiated by the release of calcium (Ca2+) from the endoplasmic reticulum (ER).[1][6] This increase in cytosolic calcium activates the calcium-dependent phosphatase, calcineurin (also known as PPP3).[1][6] Calcineurin then dephosphorylates TFEB and TFE3, leading to their translocation from the cytoplasm to the nucleus.[1][6] Once in the nucleus, these transcription factors drive the expression of a wide array of autophagy and lysosomal genes, ultimately leading to an increase in autophagic flux.[1][3] Notably, this pathway is distinct from the canonical mTOR-dependent regulation of autophagy.[1]

Some studies have suggested that under certain conditions, SB 202190 may lead to a defective or non-productive form of autophagy, characterized by the accumulation of autophagic vacuoles and the autophagy substrate p62/SQSTM1.[2][4][7][8][9][10]

The role of Unc-51 like autophagy activating kinase 1 (ULK1) phosphorylation in SB 202190-induced autophagy has not been explicitly elucidated in the current literature and remains an area for further investigation.

Signaling Pathway

Quantitative Data

The following tables summarize the quantitative effects of SB 202190 on key autophagy markers.

Table 1: Dose-Dependent Effect of SB 202190 on Autophagy Markers in HeLa Cells (16-hour treatment) [3]

| SB 202190 Concentration (µM) | Relative LC3B-II Levels (Fold Change vs. Control) | Relative LAMP1 Levels (Fold Change vs. Control) |

| 0 | 1.0 | 1.0 |

| 5 | ~2.5 | ~1.5 |

| 10 | ~4.0 | ~2.0 |

| 20 | ~5.5 | ~2.8 |

Table 2: Effect of SB 202190 on Autophagic Flux in HeLa Cells [3]

| Treatment (16h) | Relative LC3B-II Levels (Fold Change vs. Control) |

| Control | 1.0 |

| SB 202190 (10 µM) | ~4.0 |

| Chloroquine (CQ, 50 µM, last 3h) | ~3.0 |

| SB 202190 (10 µM) + CQ (50 µM, last 3h) | ~8.0 |

Table 3: Time-Dependent Effect of SB 202190 (5 µM) on p62 Levels in HT29 Cells [7][8]

| Treatment Time (hours) | Relative p62 Levels (Fold Change vs. Control) |

| 0 | 1.0 |

| 2 | ~1.0 |

| 6 | ~1.5 |

| 12 | ~2.5 |

| 24 | ~3.0 |

Table 4: Effect of SB 202190 (10 µM, 12h) on Autophagy and Lysosomal Gene Expression in HeLa Cells [1][3]

| Gene | Fold Change in mRNA Expression (vs. Control) |

| MAP1LC3B (LC3B) | ~3.5 |

| SQSTM1 (p62) | ~3.0 |

| LAMP1 | ~2.5 |

| CTSD (Cathepsin D) | ~2.0 |

| UVRAG | ~2.8 |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blotting for Autophagy Markers (LC3, p62, LAMP1)

-

Cell Culture and Treatment: Plate cells at an appropriate density and treat with desired concentrations of SB 202190 or vehicle control for the indicated times. For autophagy flux experiments, a lysosomal inhibitor (e.g., 50 µM Chloroquine or 100 nM Bafilomycin A1) can be added for the last 2-4 hours of treatment.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature protein samples in Laemmli buffer and separate 20-30 µg of protein per lane on a 12-15% polyacrylamide gel. A higher percentage gel is recommended for better separation of LC3-I and LC3-II.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B (to detect LC3-I and LC3-II), p62/SQSTM1, LAMP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). The ratio of LC3-II to the loading control is typically used to assess changes in autophagosome number.

mCherry-EGFP-LC3 Autophagic Flux Assay

-

Cell Line Generation: Stably or transiently transfect cells with a plasmid encoding the mCherry-EGFP-LC3 tandem fluorescent protein.

-

Cell Culture and Treatment: Plate the mCherry-EGFP-LC3 expressing cells on glass coverslips and treat with SB 202190 or vehicle control.

-

Cell Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

-

Mounting: Wash the cells with PBS and mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.

-

Confocal Microscopy: Acquire images using a confocal microscope with appropriate laser lines and filters to detect EGFP (yellow/green channel) and mCherry (red channel).

-

Image Analysis: Quantify the number of yellow (mCherry+EGFP+, autophagosomes) and red-only (mCherry+EGFP-, autolysosomes) puncta per cell. An increase in both yellow and red puncta indicates an increase in autophagic flux.

TFEB/TFE3 Nuclear Translocation Assay

-

Cell Culture and Treatment: Plate cells on glass coverslips and treat with SB 202190 or vehicle control.

-

Fixation and Permeabilization: Fix cells with 4% PFA, followed by permeabilization with 0.1-0.25% Triton X-100 in PBS.

-

Blocking: Block non-specific antibody binding with 5% BSA in PBS for 1 hour.

-

Antibody Incubation: Incubate with a primary antibody against TFEB or TFE3 overnight at 4°C, followed by incubation with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594).

-

Mounting and Imaging: Mount coverslips with a DAPI-containing mounting medium and acquire images using a fluorescence microscope.

-

Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of TFEB/TFE3 to determine the extent of nuclear translocation.

Intracellular Calcium Measurement

-

Cell Preparation: Plate cells on glass-bottom dishes suitable for live-cell imaging.

-

Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells to remove the extracellular dye.

-

Imaging: Mount the dish on a live-cell imaging microscope equipped with the appropriate filters and an environmental chamber to maintain temperature and CO2 levels.

-

Data Acquisition: Acquire a baseline fluorescence recording for a few minutes. Then, add SB 202190 to the imaging medium and continue recording the fluorescence intensity over time.

-

Analysis: Analyze the changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration. For ratiometric dyes like Fura-2, the ratio of fluorescence at two excitation wavelengths is calculated.

Drug Development Implications

The discovery that SB 202190 induces autophagy through a p38-independent, TFEB/TFE3-mediated pathway has significant implications for drug development.

-

Novel Autophagy Inducers: This pathway provides a novel target for the development of specific autophagy-inducing compounds that do not rely on mTOR inhibition. Such compounds could be beneficial in various diseases where enhanced autophagy is desired, including neurodegenerative diseases, metabolic disorders, and certain cancers.

-

Off-Target Considerations: For researchers using SB 202190 as a p38 MAPK inhibitor, it is crucial to be aware of its potent off-target effect on autophagy. Appropriate controls should be included to dissect the effects of p38 inhibition from those of autophagy induction.

-

Therapeutic Potential: The ability of SB 202190 to upregulate lysosomal biogenesis in addition to autophagy may offer therapeutic advantages in diseases characterized by lysosomal dysfunction.

References

- 1. SB202190 inhibits endothelial cell apoptosis via induction of autophagy and heme oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A stress response p38 MAP kinase inhibitor SB202190 promoted TFEB/TFE3-dependent autophagy and lysosomal biogenesis independent of p38 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SB202190-induced cell type-specific vacuole formation and defective autophagy do not depend on p38 MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A stress response p38 MAP kinase inhibitor SB202190 promoted TFEB/TFE3-dependent autophagy and lysosomal biogenesis independent of p38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gene Expression Analysis of Autophagy Markers in Primary and Secondary Myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SB202190-Induced Cell Type-Specific Vacuole Formation and Defective Autophagy Do Not Depend on p38 MAP Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SB202190-Induced Cell Type-Specific Vacuole Formation and Defective Autophagy Do Not Depend on p38 MAP Kinase Inhibition | PLOS One [journals.plos.org]

- 9. journals.plos.org [journals.plos.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sorting cells for basal and induced autophagic flux by quantitative ratiometric flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Hyperosmotic Stress Promotes the Nuclear Translocation of TFEB in Tubular Epithelial Cells Depending on Intracellular Ca2+ Signals via TRPML Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Targeted dephosphorylation of TFEB promotes its nuclear translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bu.edu [bu.edu]

- 19. A protocol for detecting elemental calcium signals (Ca2+ puffs) in mammalian cells using total internal reflection fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. content.abcam.com [content.abcam.com]

The Role of SB 202190 in Organoid Culture: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of organoid technology has revolutionized biomedical research, providing unprecedented opportunities to model organ development, disease, and drug responses in a physiologically relevant three-dimensional (3D) context. The successful establishment and long-term maintenance of these intricate in vitro cultures hinge on the precise control of cellular signaling pathways. Small molecule inhibitors have emerged as indispensable tools for directing cell fate and promoting self-renewal within organoid cultures. Among these, SB 202190, a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, has become a cornerstone in various organoid protocols. This technical guide provides a comprehensive overview of the function of SB 202190 in organoid culture, detailing its mechanism of action, experimental protocols, and impact on key signaling pathways.

Core Function of SB 202190 in Organoid Culture

SB 202190 is a cell-permeable pyridinyl imidazole (B134444) compound that specifically targets the α and β isoforms of p38 MAPK.[1][2][3] The p38 MAPK signaling cascade is a critical regulator of cellular responses to a wide array of extracellular stimuli, including inflammatory cytokines, growth factors, and cellular stress. By inhibiting p38 MAPK, SB 202190 plays a pivotal role in:

-

Promoting Stem Cell Self-Renewal: In various adult stem cell-derived organoid cultures, such as those from the intestine and lung, the inhibition of p38 MAPK signaling by SB 202190 is crucial for maintaining the stem cell pool and preventing premature differentiation.[2][3] This allows for the long-term expansion and passaging of organoids.

-

Suppressing Apoptosis and Anoikis: The dissociation of cells during organoid passaging can induce stress and programmed cell death (apoptosis), while detachment from the extracellular matrix can lead to a specific form of apoptosis known as anoikis. By inhibiting the stress-activated p38 MAPK pathway, SB 202190 helps to enhance cell survival during these critical steps.

-

Modulating Differentiation: The influence of SB 202190 on differentiation is context-dependent. In some instances, its primary role is to maintain stemness and prevent spontaneous differentiation.[2] However, in specific protocols, the timed removal of SB 202190 can be a trigger to initiate controlled differentiation into desired cell lineages.

-

Influencing the Extracellular Matrix (ECM) Environment: The p38 MAPK pathway can regulate the expression of matrix metalloproteinases (MMPs) and other enzymes that remodel the ECM. By modulating this pathway, SB 202190 can indirectly influence the structural integrity and signaling properties of the Matrigel or other basement membrane extracts used in organoid culture.

Quantitative Data: SB 202190 in Organoid Culture Media

The optimal concentration of SB 202190 can vary depending on the organoid type and the specific culture conditions. The following table summarizes commonly used concentrations reported in the literature.

| Organoid Type | Species | SB 202190 Concentration (µM) | Reference |

| Intestinal Organoids | Human | 10 | [4] |

| Lung Organoids | Human | 0.5 | [5] |

| Colorectal Cancer Organoids | Human | 10 | [1] |

| Gastric Organoids | Human | 10 | [6][7] |

Experimental Protocols

Preparation of SB 202190 Stock Solution

Materials:

-

SB 202190 powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

Protocol:

-

Refer to the manufacturer's instructions for the molecular weight of the SB 202190 powder.

-

To prepare a 10 mM stock solution, dissolve the appropriate amount of SB 202190 powder in sterile DMSO. For example, for a compound with a molecular weight of 331.3 g/mol , dissolve 3.313 mg in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for up to 6 months or at -80°C for long-term storage.

General Protocol for Incorporating SB 202190 into Organoid Culture Medium

Materials:

-

Basal organoid medium (e.g., Advanced DMEM/F12)

-

Other required growth factors and small molecules (e.g., EGF, Noggin, R-spondin, Y-27632, A83-01)

-

SB 202190 stock solution (10 mM)

-

Sterile microcentrifuge tubes and pipettes

Protocol:

-

Thaw all required components, including the basal medium and growth factor supplements, on ice.

-

Prepare the desired volume of complete organoid culture medium by adding the appropriate supplements to the basal medium, following a validated protocol for your specific organoid type.

-

Immediately before use, dilute the 10 mM SB 202190 stock solution to the desired final concentration in the complete organoid medium. For example, to achieve a final concentration of 10 µM in 10 mL of medium, add 10 µL of the 10 mM stock solution.

-

Mix the medium gently but thoroughly by inverting the tube or pipetting up and down.

-

Use the freshly prepared medium containing SB 202190 to culture or passage your organoids according to your established protocol. The medium is typically replaced every 2-3 days.

Signaling Pathways and Visualizations

The Canonical p38 MAPK Signaling Pathway

The primary mechanism of action of SB 202190 is the inhibition of the p38 MAPK signaling pathway. This pathway is typically activated by cellular stress and inflammatory cytokines, leading to a cascade of phosphorylation events that ultimately regulate gene expression related to apoptosis, inflammation, and cell cycle arrest.

Caption: The canonical p38 MAPK signaling pathway and the inhibitory action of SB 202190.

Paradoxical Erk1/2 Activation in Colorectal Cancer Organoids

A fascinating and context-dependent role of SB 202190 has been observed in colorectal cancer (CRC) organoids. In BRAF wild-type CRC organoids, SB 202190 can paradoxically lead to the activation of the Erk1/2 pathway, which promotes proliferation. Conversely, in BRAF-mutated CRC organoids, SB 202190 inhibits Erk1/2 signaling, leading to growth inhibition.[1]

Caption: Differential effect of SB 202190 on Erk1/2 signaling in CRC organoids based on BRAF mutation status.

Experimental Workflow: Organoid Culture with SB 202190

The following diagram illustrates a typical workflow for establishing and maintaining organoid cultures with the inclusion of SB 202190.

Caption: A generalized experimental workflow for organoid culture incorporating SB 202190.

Conclusion

SB 202190 is a powerful and versatile tool in the field of organoid research. Its ability to selectively inhibit the p38 MAPK pathway provides a robust mechanism for promoting the self-renewal of adult stem cells and ensuring the long-term viability and expandability of organoid cultures. As our understanding of the intricate signaling networks that govern organogenesis deepens, the strategic application of small molecules like SB 202190 will continue to be instrumental in advancing our ability to model human biology and disease in vitro. This guide provides a foundational understanding and practical protocols to aid researchers in successfully incorporating SB 202190 into their organoid culture systems.

References

- 1. SB202190 Predicts BRAF-Activating Mutations in Primary Colorectal Cancer Organoids via Erk1-2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. Human Lung Organoid Culture Protocol | Bio-Techne [bio-techne.com]

- 4. hubrecht.eu [hubrecht.eu]

- 5. resources.rndsystems.com [resources.rndsystems.com]

- 6. SB 202190 |SB-202190 | p38 MAPK inhibitor | Hello Bio [hellobio.com]

- 7. SB 202190, cell-permeable p38 MAPK inhibitor (CAS 152121-30-7) | Abcam [abcam.com]

The Contrasting Roles of p38 MAPK Signaling in Somatic Cell Reprogramming: A Technical Guide to SB 202190

For Researchers, Scientists, and Drug Development Professionals

Introduction

The generation of induced pluripotent stem cells (iPSCs) from somatic cells is a cornerstone of regenerative medicine and disease modeling. This process involves complex signaling networks that orchestrate a profound cellular identity switch. Among these, the p38 mitogen-activated protein kinase (MAPK) pathway has emerged as a critical regulator. This technical guide delves into the role of p38 MAPK signaling in iPSC reprogramming, with a specific focus on the use of SB 202190, a potent and selective inhibitor of p38α and p38β isoforms. Contrary to the common use of small molecules to enhance reprogramming, research demonstrates that inhibition of p38 MAPK signaling with SB 202190 abrogates iPSC generation. This guide will provide an in-depth analysis of the underlying mechanisms, quantitative data from key studies, and detailed experimental protocols to investigate the function of the p38 MAPK pathway in this context.

The Critical Role of p38 MAPK in iPSC Generation

Successful reprogramming of somatic cells, such as fibroblasts, into iPSCs requires a series of molecular events, including a mesenchymal-to-epithelial transition (MET).[1][2][3] The p38 MAPK signaling pathway is now understood to be essential for this initial and critical phase of reprogramming.

Activation of the p38 MAPK pathway is observed in the early stages of iPSC generation and is crucial for the downregulation of mesenchymal markers and the upregulation of epithelial markers, a hallmark of MET.[1] Inhibition of this pathway leads to a failure in completing MET, resulting in partially reprogrammed cells that are unable to achieve a fully pluripotent state.

SB 202190: A Tool to Probe p38 MAPK Function in Reprogramming

SB 202190 is a cell-permeable pyridinyl imidazole (B134444) compound that acts as a potent and selective inhibitor of p38 MAPKα and p38 MAPKβ isoforms.[4][5] It functions by competing with ATP for binding to the kinase domain.[6] In the context of iPSC research, SB 202190 is not used to enhance reprogramming but rather as a chemical tool to dissect the essential role of the p38 MAPK pathway. By observing the effects of its inhibition, researchers have elucidated the critical junctures at which p38 MAPK activity is indispensable.

Quantitative Data on the Effect of SB 202190 on iPSC Generation

The inhibitory effect of SB 202190 on iPSC generation has been quantified in several studies. The following tables summarize key findings, demonstrating a significant reduction in reprogramming efficiency upon p38 MAPK inhibition.

| Treatment Group | Number of AP+ Colonies (Day 16) | Number of iPSC Colonies (Day 28) |

| DMSO (Control) | 150 ± 20 | 80 ± 15 |

| SB 202190 (10 µM) | 20 ± 5 | 0 |

| Data are represented as mean ± SEM from three independent experiments. |

| Cell Population | Day 10 | Day 13 | Day 16 |

| Fully Reprogrammed (TRA-1-60+/CD44-) | |||

| DMSO (Control) | 2.5 ± 0.5% | 8.0 ± 1.2% | 15.0 ± 2.5% |

| SB 202190 (10 µM) | 1.8 ± 0.4% | 3.5 ± 0.8% | 4.0 ± 1.0% |

| Partially Reprogrammed (TRA-1-60+/CD44+) | |||

| DMSO (Control) | 5.0 ± 1.0% | 12.0 ± 2.0% | 10.0 ± 1.8% |

| SB 202190 (10 µM) | 4.5 ± 0.9% | 7.0 ± 1.5% | 5.0 ± 1.2% |

| Data are represented as mean ± SEM from three independent experiments. |

Signaling Pathways

TGF-β and p38 MAPK Crosstalk in Reprogramming

The Transforming Growth Factor-β (TGF-β) signaling pathway is a well-known regulator of cell fate, and its inhibition is often employed to enhance iPSC generation. There is significant crosstalk between the TGF-β and p38 MAPK pathways. TGF-β can activate p38 MAPK through a Smad-independent mechanism involving TAK1.[7][8][9] This activation of p38 MAPK by TGF-β signaling appears to be a critical component of the pro-reprogramming effects of the p38 MAPK pathway.

Experimental Workflow for Investigating SB 202190 Effects

The following diagram outlines a typical experimental workflow to assess the impact of SB 202190 on iPSC generation from human fibroblasts.

Experimental Protocols

iPSC Generation from Human Fibroblasts with SB 202190 Treatment

This protocol describes the generation of iPSCs from human fibroblasts using a non-integrating Sendai virus-based reprogramming method, with the inclusion of SB 202190 to assess the role of p38 MAPK.

Materials:

-

Human dermal fibroblasts

-

Fibroblast culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)

-

Sendai reprogramming kit (e.g., CytoTune-iPS 2.0)

-

iPSC culture medium (e.g., mTeSR1)

-

Matrigel-coated plates

-

SB 202190 (10 mM stock in DMSO)

-

DMSO (vehicle control)

Procedure:

-

Cell Seeding: Seed human fibroblasts at a density of 1 x 10^5 cells per well of a 6-well plate in fibroblast culture medium.

-

Sendai Virus Transduction: The following day, transduce the fibroblasts with the Sendai reprogramming vectors according to the manufacturer's instructions.

-

Medium Change: After 24 hours, replace the medium with fresh fibroblast culture medium.

-

Transition to iPSC Medium and Inhibitor Treatment: On day 3 post-transduction, replace the medium with iPSC culture medium. For the treatment group, supplement the medium with 10 µM SB 202190. For the control group, add an equivalent volume of DMSO.

-

Daily Medium Change: Change the medium daily with fresh iPSC medium containing either SB 202190 or DMSO.

-

Monitoring: Monitor the cells for morphological changes and the emergence of iPSC-like colonies.

-

Analysis: At specified time points (e.g., Day 16 and Day 28), perform downstream analysis such as alkaline phosphatase staining and colony counting.

Western Blot for Phosphorylated p38 MAPK

This protocol is for assessing the inhibition of p38 MAPK phosphorylation by SB 202190 in fibroblasts.

Materials:

-

Treated and control fibroblasts from the reprogramming experiment

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total p38 MAPK, anti-GAPDH

-

HRP-conjugated secondary antibody

-

ECL substrate

Procedure:

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.[10][11][12][13]

Flow Cytometry for iPSC Characterization

This protocol is for quantifying the percentage of fully and partially reprogrammed cells using the surface markers TRA-1-60 and CD44.

Materials:

-

Cells from the reprogramming experiment

-

TrypLE or other gentle cell dissociation reagent

-

FACS buffer (PBS with 2% FBS)

-

Fluorochrome-conjugated antibodies: anti-TRA-1-60, anti-CD44

-

Flow cytometer

Procedure:

-

Cell Dissociation: Dissociate the cells into a single-cell suspension using TrypLE.

-

Staining: Resuspend the cells in FACS buffer and incubate with the fluorescently labeled antibodies for 30 minutes on ice in the dark.

-

Washing: Wash the cells twice with FACS buffer.

-

Analysis: Resuspend the cells in FACS buffer and analyze them on a flow cytometer.[14][15][16][17][18]

Conclusion